molecular formula C11H12Cl2N2O5 B038095 Levomecol CAS No. 118573-58-3

Levomecol

Cat. No.: B038095
CAS No.: 118573-58-3
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-RKDXNWHRSA-N
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Description

Povidone-iodine, also known as iodopovidone, is a broad-spectrum antiseptic used for skin disinfection before and after surgery. It is a chemical complex of povidone, hydrogen iodide, and elemental iodine. Povidone-iodine is widely used in medical settings to disinfect the skin of patients and healthcare providers, as well as for treating minor wounds, cuts, and burns .

Preparation Methods

Synthetic Routes and Reaction Conditions: Povidone-iodine is synthesized by mixing polyvinylpyrrolidone (PVP) with iodine. The process involves adding polyvinylpyrrolidone K30 and iodine into a solid-phase reactor, which is then tightly covered and slowly turned for 30-40 minutes to uniformly mix the materials. The mixture is then slowly heated to 70-80°C and maintained at this temperature for 15-17 hours. The reactor is continuously rotated every 10-15 minutes during this period. After the reaction is complete, the product is cooled, discharged, and sieved to obtain povidone-iodine .

Industrial Production Methods: In industrial settings, povidone-iodine is produced by treating a mixture of povidone iodine and iodine ion in an acidic solution with iodate ion. This forms an acidic solution containing free iodine, which is then adjusted to a pH of 5-6. Additional iodate ion is added to maintain the free iodine concentration, ensuring the stability and effectiveness of the product .

Chemical Reactions Analysis

Types of Reactions: Povidone-iodine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The iodine in povidone-iodine reacts with hydrogen peroxide, silver, taurolidine, and proteins such as enzymes, rendering them (and itself) ineffective. It also reacts with many mercury compounds, forming the corrosive compound mercury iodide .

Common Reagents and Conditions:

    Oxidation: Povidone-iodine releases free iodine, which acts as an oxidizing agent.

    Reduction: The iodine can be reduced back to iodide ions under certain conditions.

    Substitution: Iodine can substitute other halogens in organic compounds.

Major Products: The major products formed from these reactions include iodinated lipids and oxidized cytoplasmic and membrane compounds .

Scientific Research Applications

Povidone-iodine has a wide range of scientific research applications:

Mechanism of Action

Povidone-iodine works by slowly releasing free iodine from the povidone-iodine complex in solution. The free iodine kills cells through iodination of lipids and oxidation of cytoplasmic and membrane compounds. This broad-spectrum microbiocidal activity is effective against bacteria, fungi, protozoa, and viruses . The iodine molecules oxidize amino acids, nucleic acids, and cell membranes, preventing the attachment of viruses to cellular receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
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InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
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InChI Key

WIIZWVCIJKGZOK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
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Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
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Molecular Formula

C11H12Cl2N2O5
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DSSTOX Substance ID

DTXSID7020265
Record name Chloramphenicol
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Molecular Weight

323.13 g/mol
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Physical Description

Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid
Record name Chloramphenicol
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Boiling Point

Sublimes in high vacuum
Record name Chloramphenicol
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Solubility

In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L
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Mechanism of Action

Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane. It then reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes, where transfer of amino acids to growing peptide chains is prevented (perhaps by suppression of peptidyl transferase activity), thus inhibiting peptide bond formation and subsequent protein synthesis., Chloramphenicol inhibits protein synthesis in bacteria, and to a lesser extent, in eukaryotic cells. The drug readily penetrates bacterial cells, probably by facilitated diffusion. Chloramphenicol acts primarily by binding reversibly to the 50S ribosomal subunit (near the binding site for the macrolide antibiotics and clindamycin, which chloramphenicol inhibits competitively). Although binding of tRNA at the codon recognition site on the 30S ribosomal subunit is undisturbed, the drug apparently prevents the binding of the amino acid-containing end of the aminoacyl tRNA to the acceptor site on the 50S ribosomal subunit. The interaction between peptidyltransferase and its amino acid substrate cannot occur, and peptide bond formation is inhibited., Chloramphenicol ... can inhibit mitochondrial protein synthesis in mammalian cells, perhaps because mitochondrial ribosomes resemble bacterial ribosomes (both are 70S) more than they do the 80S cytoplasmic ribosomes of mammalian cells. The peptidyltransferase of mitochondrial ribosomes, but not of cytoplasmic ribosomes, is inhibited by chloramphenicol. Mammalian erythropoietic cells are particularly sensitive to the drug., /Chloramphenicol/ inhibits bacterial protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes. In vitro, chloramphenicol exerts mainly a bacteriostatic effect on a wide range of gram-negative and gram-positive bacteria., /Chloramphenicol/ acts by inhibition of protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes., For more Mechanism of Action (Complete) data for Chloramphenicol (9 total), please visit the HSDB record page.
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Color/Form

Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water

CAS No.

56-75-7, 2787-09-9
Record name (-)-Chloramphenicol
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Melting Point

150.5-151.5 °C, MP: 149-153 °C, 150.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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